molecular formula C13H20O B14296538 2-Heptyn-1-one, 1-cyclohexyl- CAS No. 113474-90-1

2-Heptyn-1-one, 1-cyclohexyl-

Cat. No.: B14296538
CAS No.: 113474-90-1
M. Wt: 192.30 g/mol
InChI Key: VODFDOMJSCPBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyn-1-one, 1-cyclohexyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a cyclohexyl group attached to the first carbon of the heptynone chain. The molecular formula of 2-Heptyn-1-one, 1-cyclohexyl- is C13H20O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyn-1-one, 1-cyclohexyl- can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with cyclohexyl bromide in the presence of a strong base such as sodium amide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of 2-Heptyn-1-one, 1-cyclohexyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyn-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as hydroxylamine or hydrazine in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Oximes or hydrazones.

Scientific Research Applications

2-Heptyn-1-one, 1-cyclohexyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Heptyn-1-one, 1-cyclohexyl- involves its interaction with various molecular targets. The compound’s triple bond and carbonyl group make it reactive towards nucleophiles and electrophiles. It can form covalent bonds with biological macromolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Heptyne: A simpler alkyne with a similar carbon chain length but without the cyclohexyl group.

    Cyclohexylacetylene: Contains a cyclohexyl group but differs in the position of the triple bond.

    2-Heptyn-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: 2-Heptyn-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

113474-90-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-cyclohexylhept-2-yn-1-one

InChI

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h12H,2-7,9-10H2,1H3

InChI Key

VODFDOMJSCPBCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.